1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride involves several steps. The primary synthetic route includes the reaction of 1-methyl-4-phenylpyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high purity and yield . Industrial production methods may vary, but they generally follow similar principles, with additional steps for purification and quality control.
Chemical Reactions Analysis
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research involving this compound helps in understanding the mechanisms of neurotoxicity and developing potential therapeutic interventions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with dopamine neurons in the brain. The compound is known to induce neurotoxicity by inhibiting mitochondrial function, leading to the degeneration of dopamine-producing neurons. This process is mediated through the formation of reactive oxygen species and the activation of apoptotic pathways.
Comparison with Similar Compounds
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride is often compared with other neurotoxic compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Similar in structure and function, MPTP is also used to study neurotoxicity and Parkinson’s disease.
6-Hydroxydopamine (6-OHDA): Another neurotoxin used in research to model Parkinson’s disease.
Rotenone: A naturally occurring compound that inhibits mitochondrial function and induces neurotoxicity.
Properties
IUPAC Name |
1-methyl-4-phenylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQWVVMPUJNUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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